molecular formula C19H19N5O2 B12181608 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B12181608
M. Wt: 349.4 g/mol
InChI Key: ZCCRMTYBDWGSOH-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a synthetic organic compound that features a complex structure incorporating an indole moiety, a triazolopyridine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the triazolopyridine moiety through a series of coupling reactions. The final step involves the formation of the propanamide group.

    Indole Derivative Preparation: The synthesis begins with the methoxylation of indole to form 4-methoxyindole.

    Coupling Reaction: The 4-methoxyindole is then coupled with a triazolopyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Propanamide Formation: The final step involves the reaction of the coupled product with a propanoyl chloride in the presence of a base to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the triazolopyridine ring can enhance binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole moiety but differ in the attached functional groups.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds feature a triazole ring but are structurally distinct from the indole-based compound.

    1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: This compound shares the triazolopyridine ring but has different substituents.

Uniqueness

The uniqueness of 3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide lies in its combination of the indole and triazolopyridine moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C19H19N5O2/c1-26-16-6-4-5-15-14(16)8-11-23(15)12-9-19(25)20-13-18-22-21-17-7-2-3-10-24(17)18/h2-8,10-11H,9,12-13H2,1H3,(H,20,25)

InChI Key

ZCCRMTYBDWGSOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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